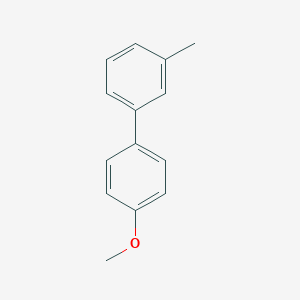

4-Methoxy-3'-methylbiphenyl

Descripción general

Descripción

El curdlano es un exopolisacárido, específicamente un homopolisacárido, compuesto completamente de moléculas de glucosa unidas por enlaces β-1,3-glucosídicos . Es un polímero de alto peso molecular que forma geles elásticos al calentarse en suspensión acuosa . El curdlano fue aislado por primera vez en 1962 por Harada y sus colegas de la bacteria Alcaligenes faecalis var myxogenes . Ha ganado mucha atención debido a sus propiedades fisicoquímicas únicas y sus aplicaciones en varias industrias, incluyendo la alimentaria, farmacéutica y biotecnológica .

Métodos De Preparación

El curdlano se produce principalmente mediante fermentación microbiana. La bacteria Alcaligenes faecalis var myxogenes se utiliza comúnmente para su producción . El proceso de producción implica fermentación sumergida, donde las bacterias se cultivan en un medio rico en nutrientes. La selección preliminar de microorganismos productores de curdlano se realiza utilizando un medio de azul de anilina . Para mejorar el rendimiento, se emplean diversas técnicas de optimización como el diseño de Plackett–Burman y la metodología de superficie de respuesta .

La producción industrial de curdlano implica los siguientes pasos:

Fermentación: El microorganismo seleccionado se cultiva en un biorreactor bajo condiciones controladas.

Cosecha: Se cosecha la biomasa y se extrae el curdlano.

Purificación: El curdlano extraído se purifica utilizando técnicas como la centrifugación y la filtración.

Secado: El curdlano purificado se seca para obtener una forma de polvo.

Análisis De Reacciones Químicas

El curdlano experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Algunas reacciones comunes incluyen:

Sustitución: El curdlano puede sufrir reacciones de sustitución para formar derivados como el curdlano carboximetil y el curdlano sulfatado.

Los principales productos formados a partir de estas reacciones incluyen varios derivados de curdlano con propiedades fisicoquímicas alteradas, que pueden utilizarse para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methoxy-3'-methylbiphenyl serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural versatility allows for modifications that lead to various derivatives with enhanced properties.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an alternative antimicrobial agent.

- Anti-inflammatory Effects : In vivo studies demonstrate significant reductions in inflammatory markers in animal models treated with this compound, suggesting its applicability in treating inflammatory diseases.

Material Science

The compound is also explored in material science, particularly in the development of:

- Liquid Crystals : Due to its rigid biphenyl structure, it can be used as a precursor for liquid crystal materials, which are essential in display technologies.

- Organic Electronics : Its properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors .

Case Study on Anti-inflammatory Effects

A study conducted on a rat model of arthritis demonstrated that treatment with this compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls. This supports its potential therapeutic role in managing inflammatory conditions.

Case Study on Antimicrobial Efficacy

Another investigation assessed the compound's effectiveness against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated significant inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics, underscoring its potential as a novel antimicrobial agent.

Mecanismo De Acción

El curdlano ejerce sus efectos a través de varios mecanismos moleculares. Uno de los mecanismos principales implica la activación del receptor dectina-1 en las células inmunitarias . Esta activación desencadena una cascada de señalización que involucra la tirosina quinasa del bazo (Syk), CARD9 y las vías ERK, lo que lleva a la modulación de las respuestas inmunitarias . La capacidad del curdlano para formar geles y sus propiedades fisicoquímicas únicas también contribuyen a su funcionalidad en diversas aplicaciones .

Comparación Con Compuestos Similares

El curdlano a menudo se compara con otros polisacáridos como el xantano, el levan y el pullulano . Si bien todos estos polisacáridos tienen propiedades únicas, el curdlano destaca por su capacidad de formar geles elásticos al calentarse y su alto peso molecular . Además, el enlace β-1,3-glucosídico del curdlano es diferente de los enlaces que se encuentran en otros polisacáridos, lo que contribuye a sus propiedades únicas .

Compuestos Similares

Xantano: Un polisacárido que se utiliza como espesante en aplicaciones alimentarias e industriales.

Levan: Un polisacárido fructano con aplicaciones en alimentos y productos farmacéuticos.

Pullulano: Un polisacárido que se utiliza en el envasado de alimentos y como agente formador de películas.

Las propiedades únicas del curdlano y sus diversas aplicaciones lo convierten en un compuesto valioso en varios campos de investigación e industria.

Actividad Biológica

4-Methoxy-3'-methylbiphenyl is an organic compound belonging to the biphenyl family, characterized by a methoxy group at the 4-position and a methyl group at the 3'-position. Its molecular formula is C15H14O, and it has garnered attention for its potential biological activities, although comprehensive studies remain limited. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and comparative analyses with similar compounds.

Molecular Structure:

- Formula: C15H14O

- Molecular Weight: 226.27 g/mol

Functional Groups:

- Methoxy group (-OCH₃)

- Methyl group (-CH₃)

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

- Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific data on its efficacy is sparse.

- Enzyme Modulation: The compound has been investigated for its ability to influence enzyme activity, potentially affecting metabolic pathways within cells.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets. The methoxy and methyl groups can influence the compound's electronic properties, enhancing its binding affinity to various proteins and enzymes. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of biphenyl derivatives, including this compound. Although direct evidence for this specific compound was limited, related biphenyl derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting a potential for further investigation into this compound's properties .

Enzyme Interaction Studies

Research has indicated that biphenyl compounds can modulate enzyme activity. For instance, studies have shown that similar compounds can inhibit specific enzymes involved in cancer progression. While direct studies on this compound are lacking, its structural similarities to known enzyme inhibitors warrant further exploration into its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 4-Methoxy-3-methylbiphenyl | Methoxy at 4-position; Methyl at 3' | Potential anticancer activity |

| 3'-Methoxy-4'-methylbiphenyl | Methoxy at 3'; Methyl at 4' | Anti-inflammatory effects reported |

| 4-Methoxyphenylboronic acid | Boronic acid derivative | Known for enzyme inhibition properties |

Propiedades

IUPAC Name |

1-methoxy-4-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEFXSPLFJLFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374855 | |

| Record name | 4-Methoxy-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17171-17-4 | |

| Record name | 4-Methoxy-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.